molecular formula C21H28O5 B14859497 Arisanschinin E

Arisanschinin E

Cat. No.: B14859497
M. Wt: 360.4 g/mol
InChI Key: AYPLZNRYBLNHNZ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arisanschinin E is a lignan compound isolated from the aerial parts of the plant Schisandra arisanensisThis compound has garnered interest due to its unique chemical structure and potential therapeutic applications .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3/t13-,14+/m1/s1

InChI Key

AYPLZNRYBLNHNZ-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arisanschinin E involves the extraction of the compound from the EtOAc-soluble fraction of Schisandra arisanensis. The structures of this compound and related compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Compound Identification Challenges

  • "Arisanschinin E" does not appear in any peer-reviewed publications, chemical registries (e.g., CAS REGISTRY ), or reaction databases (e.g., CAS SciFinder ) within the provided sources.

  • The name may refer to a novel, obscure, or hypothetical compound not yet characterized in the scientific record.

Analysis of Search Results

The search results focused on:

  • Electrochemical reaction optimization for pharmaceuticals (e.g., pyrrolidine-based reactions ).

  • Bioorthogonal reactions in living systems (e.g., pH-triggered imine or hydrazone formations ).

  • Kinetic and thermodynamic parameters for atmospheric or industrial processes .

None of these contexts mention "this compound" or structurally related compounds.

Potential Explanations for Data Gaps

  • Nomenclature discrepancies : The compound may be listed under an alternate IUPAC name, registry number, or trivial name.

  • Proprietary status : It could be undisclosed in public domains due to ongoing pharmaceutical or industrial research.

  • Synthetic novelty : The compound may not yet have published reaction protocols or characterization data.

Recommendations for Further Research

To investigate "this compound," consider:

  • Specialized databases : Use CAS SciFinder or Reaxys to search for unpublished patents or non-indexed journals.

  • Structural analogs : Identify related scaffolds (e.g., alkaloids, terpenoids) and extrapolate reaction behavior from studies on similar compounds .

  • Experimental validation : Design reaction screens using methodologies from electrochemical or bioorthogonal studies.

Data Table: Representative Chemical Reactions for Comparison

Reaction TypeExample SystemConditionsYield/OutcomeSource
Nucleophilic substitutionChloropyrrolidine + indolphenol50°C, 2 hr, DMF93% yield (cediranib)
pH-sensitive hydrolysisHydrazone conjugateAcidic buffer (pH 4.5)Controlled release
Electrochemical couplingPyrrolidine + difluoronitrobenzene70°C, 3.5 min residence time93% yield

Scientific Research Applications

Mechanism of Action

The mechanism of action of Arisanschinin E involves its interaction with specific molecular targets and pathways. For instance, its inhibition of α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially aiding in the management of diabetes . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

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